molecular formula C18H15FN2O3 B2692584 2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034309-40-3

2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2692584
CAS No.: 2034309-40-3
M. Wt: 326.327
InChI Key: ZMOFQECFIITERL-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenoxy group, a furan ring, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:

  • Formation of the Fluorophenoxy Intermediate

      Starting Materials: 4-fluorophenol and an appropriate acylating agent.

      Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Synthesis of the Furan-Pyridine Intermediate

      Starting Materials: Furan-3-carboxaldehyde and 3-aminopyridine.

      Reaction Conditions: This step involves a condensation reaction, often facilitated by a catalyst such as acetic acid under reflux conditions.

  • Coupling of Intermediates

      Starting Materials: The fluorophenoxy intermediate and the furan-pyridine intermediate.

      Reaction Conditions: The coupling reaction is typically performed using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine in an inert solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Enhancing reaction efficiency and scalability.

    Green Chemistry Approaches: Using environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of various oxidized derivatives, depending on the specific functional groups targeted.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in inert solvents like tetrahydrofuran (THF) under anhydrous conditions.

      Products: Reduction can yield reduced forms of the compound, potentially altering its biological activity.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

      Products: Substitution reactions can introduce new functional groups, modifying the compound’s properties.

Scientific Research Applications

2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: Used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, which may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.

    2-(4-bromophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: Contains a bromine atom, potentially affecting its pharmacokinetic properties.

    2-(4-methylphenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide: The presence of a methyl group can influence the compound’s lipophilicity and metabolic stability.

Uniqueness

2-(4-fluorophenoxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly impact its electronic properties, metabolic stability, and ability to form hydrogen bonds. These characteristics can enhance its potential as a therapeutic agent and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c19-15-2-4-16(5-3-15)24-12-18(22)21-10-13-1-6-17(20-9-13)14-7-8-23-11-14/h1-9,11H,10,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOFQECFIITERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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